Product packaging for Acetylfuratrizine(Cat. No.:CAS No. 1789-26-0)

Acetylfuratrizine

Cat. No.: B155500
CAS No.: 1789-26-0
M. Wt: 275.22 g/mol
InChI Key: SWMPGCCDXNLPED-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetylfuratrizine, also known as Panfuran Acetate, is a synthetic antibacterial agent belonging to the nitrofuran class . Nitrofurans are broad-spectrum agents known for their historical effectiveness against various Gram-positive and Gram-negative bacteria . As a research compound, this compound serves as a valuable tool in basic microbiological research, aiding in the study of bacterial resistance mechanisms and the exploration of antibacterial compound structure-activity relationships . The general mechanism of action for nitrofurans is not fully elucidated but is believed to involve the inhibition of multiple microbial enzyme systems, particularly those involved in carbohydrate metabolism . These compounds are often metabolized by bacterial nitroreductases, leading to the formation of reactive intermediates that can cause cellular damage . It is noteworthy that nitrofurans have shown activity against some organisms that have developed resistance to other antibacterial classes . Please note that this product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research and are not intended for use in diagnostic procedures, clinical use, or for any other application in humans . This product is supplied with clear labeling to reflect its research-only status.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N5O4 B155500 Acetylfuratrizine CAS No. 1789-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1789-26-0

Molecular Formula

C11H9N5O4

Molecular Weight

275.22 g/mol

IUPAC Name

N-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]acetamide

InChI

InChI=1S/C11H9N5O4/c1-7(17)13-11-12-6-8(14-15-11)2-3-9-4-5-10(20-9)16(18)19/h2-6H,1H3,(H,12,13,15,17)/b3-2+

InChI Key

SWMPGCCDXNLPED-NSCUHMNNSA-N

SMILES

CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

CC(=O)NC1=NC=C(N=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-]

Synonyms

acetylfuratrizine
panfuran acetate

Origin of Product

United States

Elucidation of Biological Mechanisms of Action in Model Systems

Antimicrobial Mechanisms in Prokaryotic Cellular Models

The antimicrobial effects of Acetylfuratrizine in prokaryotic systems are believed to involve interference with several essential cellular processes. Studies on compounds with similar structures point towards mechanisms that disrupt microbial metabolism, affect DNA handling, and impact protein synthesis. ontosight.ai

Molecular Interference with Microbial Metabolic Processes

Interference with microbial metabolic processes is a proposed mechanism for the antimicrobial action of this compound. ontosight.ai Many antibacterial drugs target essential metabolic pathways in bacteria, such as the synthesis of folic acid, which is crucial for nucleotide synthesis. oregonstate.education For instance, sulfonamides, structural analogues of para-aminobenzoic acid (PABA), inhibit the enzyme involved in dihydrofolic acid production, thereby blocking bacterial folic acid biosynthesis and subsequently the synthesis of purines and pyrimidines required for nucleic acids. oregonstate.education While specific details on this compound's direct targets within bacterial metabolism are not extensively detailed in the provided search results, the general principle of metabolic interference by similar compounds supports this as a potential mechanism. ontosight.ai

Studies on DNA Repair and Replication Pathways

The impact of this compound on bacterial DNA repair and replication pathways is another area of investigation. Bacteria possess sophisticated DNA repair mechanisms, including base excision repair, nucleotide excision repair, and mismatch repair, to maintain genome integrity against various damaging agents. nih.gov DNA damage can interfere with accurate replication and block replication fork progression. nih.gov The stringent response in bacteria, triggered by environmental changes, can affect DNA replication and repair activities, with the accumulation of (p)ppGpp potentially stimulating nucleotide excision repair efficiency. frontiersin.org Prophage induction, discussed in Section 3.1.4, is often triggered by bacterial DNA damage, suggesting a link between agents causing such damage and the lytic cycle of temperate phages. nih.gov While the search results mention that certain medications can lead to prophage induction through DNA damage, and that DNA damage interferes with replication and stimulates repair, direct studies specifically detailing this compound's effects on bacterial DNA repair and replication pathways were not prominently featured. nih.govfrontiersin.orgnih.gov

Effects on Ribosome Synthesis and Protein Translation

Inhibition of protein synthesis is a common mode of action for many antibiotics, targeting the bacterial ribosome. nih.govdiva-portal.org The bacterial ribosome, composed of 30S and 50S subunits forming the 70S ribosome, is responsible for translating genetic information into proteins. nih.gov Antibiotics can bind to different sites on the ribosome, interfering with processes like translation initiation, elongation, and termination. nih.govdiva-portal.org For example, aminoglycosides bind to the 30S subunit and impair proofreading, leading to faulty protein production. openstax.org Chloramphenicol inhibits translation by binding to the 50S subunit. nih.gov Ribosome assembly and translation are interdependent in bacteria, and inhibitors of translation can indirectly affect ribosome assembly. mdpi.com While the search results highlight the ribosome as a major target for antibiotics and detail various mechanisms of protein synthesis inhibition, specific research on this compound's direct effects on ribosome synthesis and protein translation was not provided. nih.govdiva-portal.orgopenstax.orgmdpi.com

Induction of Phages in Bacterial Strains

The induction of phages in bacterial strains is a phenomenon where temperate bacteriophages, integrated into the bacterial genome as prophages, switch to a lytic cycle, leading to the production of new phage particles and lysis of the bacterial host. nih.govfrontiersin.org Prophage induction can be triggered by various environmental conditions, including DNA damage. nih.govfrontiersin.org Some studies have shown that certain medications can lead to prophage induction in bacterial isolates. nih.gov The induction of prophages can influence bacterial populations and potentially affect the spread of virulence factors, such as Shiga toxins, which are encoded by some prophages. frontiersin.org While the search results confirm that prophage induction occurs and can be triggered by DNA damage and certain compounds, direct evidence specifically linking this compound to the induction of phages in bacterial strains was not found. nih.govfrontiersin.org

Analysis of Mutagenic Potential in Bacterial Assays

The mutagenic potential of chemical compounds is commonly assessed using bacterial assays, such as the Ames test. nih.govxenometrix.chtaylorandfrancis.comerwiki.net The Ames test utilizes specific bacterial strains, often Salmonella typhimurium or Escherichia coli, that are auxotrophic for an amino acid (e.g., histidine or tryptophan) due to mutations in relevant genes. nih.govxenometrix.chtaylorandfrancis.com These strains are exposed to the test chemical, and the number of revertant colonies capable of growing on media lacking the required amino acid is measured. nih.govxenometrix.chtaylorandfrancis.com An increase in revertant colonies compared to control indicates that the chemical can induce mutations. nih.govxenometrix.chtaylorandfrancis.com Metabolic activation systems, such as S9 mix, are often included to assess the mutagenic potential of compounds that require metabolic conversion. nih.govxenometrix.ch The Ames test is widely used as an initial screen for the mutagenic potential of new chemicals and drugs. nih.goverwiki.net The search results mention this compound in the context of mutagenicity testing and refer to studies involving related compounds like dihydroxymethylfuratrizine (B1235003) and this compound in relation to metabolism. researchgate.net However, specific data or detailed findings from bacterial mutagenicity assays conducted with this compound were not explicitly provided in the search snippets. researchgate.net

Investigations into Redox Cycling Mechanisms in Cellular Interactions

Compounds containing a nitroaromatic or nitroheterocyclic moiety, such as nitrofurans, are known to undergo one-electron reduction, often catalyzed by cellular reductases, leading to the formation of a nitro radical anion. Under aerobic conditions, this radical can rapidly react with molecular oxygen to regenerate the parent compound and produce superoxide (B77818) radicals (O₂•⁻). This cyclical process, known as redox cycling, can lead to the continuous generation of reactive oxygen species (ROS), contributing to oxidative stress within the cell researchgate.netmdpi.com.

As a nitrofuran derivative, this compound is anticipated to participate in similar redox cycling mechanisms within cellular environments. This process would likely involve the enzymatic reduction of the nitro group, followed by the reaction of the resulting intermediate with oxygen to produce superoxide and other downstream ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH) researchgate.netfrontiersin.org. The generation of these reactive species can disrupt cellular redox homeostasis, potentially leading to damage of lipids, proteins, and DNA, and ultimately affecting cellular function and viability frontiersin.orgresearchgate.net.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Delineating Structural Determinants of Biological Activity

The furan (B31954) ring, specifically in the form of a 5-nitrofuran, is a well-established pharmacophore essential for the antimicrobial activity of this class of compounds. researchgate.net Benzofuran, a related heterocyclic compound composed of fused benzene (B151609) and furan rings, and its derivatives are known to possess a wide range of biological activities, including anti-infective properties against bacteria, viruses, and parasites. nih.govmdpi.com The antimicrobial action of 5-nitrofuran derivatives is linked to the enzymatic reduction of the nitro group, a process that is fundamental to their mechanism. researchgate.net The furan ring system is a core scaffold in several commercially available drugs, such as nitrofurantoin (B1679001) and furazolidone. researchgate.net

The 5-nitro group is the cornerstone of Acetylfuratrizine's antimicrobial efficacy. The antimicrobial activity of nitroaromatic compounds is directly related to the enzymatic reduction of this nitro group within the target microbial cell. researchgate.net This bio-activation is a required step that produces toxic reactive intermediates. researchgate.net Studies on nitroimidazoles have shown that the nitro group is essential for both aerobic and anaerobic activities against Mycobacterium tuberculosis. nih.gov This reduction process, catalyzed by nitroreductase enzymes in bacteria, leads to the formation of reactive species that can damage cellular macromolecules, including DNA, leading to cell death. researchgate.net The efficiency of this process can be influenced by the reduction potential of the molecule, which is a key parameter in QSAR studies of nitrofuran derivatives. researchgate.net

The acetamide (B32628) moiety [(CH₃C(O)NH-)] also modulates the compound's activity profile. In studies of other antimicrobial agents, such as oxazolidinones, the replacement of the C-5 acetamide group with various isosteres has been a key strategy to investigate and optimize antibacterial activity. nih.gov The synthesis of novel (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran has produced compounds with significant antileishmanial activity, demonstrating the importance of the acetamide group in modulating the biological properties of the parent compound. researchgate.net This moiety can influence physicochemical properties such as solubility and hydrogen bonding capacity, which in turn affects pharmacokinetics and target binding affinity.

Structural MoietyGeneral Contribution to BioactivityResearch Finding
5-Nitrofuran Ring Essential pharmacophore for antimicrobial activity. researchgate.netThe furan ring is a core scaffold in many antimicrobial drugs; its activity is linked to the reduction of the nitro group. researchgate.net
Triazine Ring Contributes to a wide spectrum of pharmacological activities.Dihydrotriazine derivatives have shown host-factor directed antiviral activity. nih.gov
Nitro Group Critical for antimicrobial efficacy through reductive bioactivation. researchgate.netRequired for both aerobic and anaerobic activity in related nitroimidazoles. nih.gov
Vinyl Linker Orients pharmacophoric groups and influences molecular conformation.The formation of vinyl carbons is a key step in the synthesis of related nitrofuran chalcones. mdpi.com
Acetamide Moiety Modulates physicochemical properties and can be modified to optimize activity. nih.govAcetamide derivatives of 5-nitrofurans have shown potent antileishmanial activity. researchgate.net

Computational Approaches for SAR and QSAR Modeling

Computational methods provide powerful tools to analyze the relationships between the chemical structure of a molecule like this compound and its biological effects. QSAR models, in particular, create a mathematical link between chemical structure and biological activity. nih.gov

QSAR studies are instrumental in identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—that correlate with biological activities. nih.gov For antimicrobial compounds, a primary biological endpoint for predictive modeling is the Minimum Inhibitory Concentration (MIC). The goal of a QSAR model is to predict this activity, allowing for the in silico screening of large compound libraries to identify new potential drug candidates and guide the synthesis of more potent analogues. nih.govnih.gov

The general workflow for developing a QSAR model involves several key steps:

Building a dataset of structurally related compounds with measured biological activity.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, often coupled with genetic algorithms, to select the most relevant descriptors. nih.gov

Generating a mathematical model that correlates the selected descriptors with the observed activity.

Rigorously validating the model's predictive power using internal and external test sets. japsonline.com

For nitrofuran derivatives, QSAR equations have been derived that show the importance of electronic parameters (like the Hammett substituent constant) and the reduction potential in describing antibacterial activity. researchgate.net Such models provide a quantitative framework for understanding the structural features that govern the potency of compounds like this compound.

QSAR Modeling StepDescriptionRelevance to this compound
Dataset Creation Assembling a collection of nitrofuran/triazine analogues with known antimicrobial activity (e.g., MIC values).Provides the foundational data for model building.
Descriptor Calculation Computing electronic, topological, and physicochemical properties for each molecule.Quantifies the structural features of this compound and its analogues.
Feature Selection Identifying the most influential descriptors for predicting biological activity using algorithms. nih.govFocuses the model on the most critical molecular properties.
Model Generation Developing a mathematical equation linking descriptors to activity (e.g., via Multiple Linear Regression). mdpi.comCreates a predictive tool for estimating the antimicrobial potency of new designs.
Validation Assessing the model's accuracy and predictive power using internal and external datasets. japsonline.comEnsures the reliability and generalizability of the QSAR model.

Modern QSAR modeling frequently employs sophisticated machine learning (ML) algorithms to handle complex, non-linear relationships between structure and activity. nih.gov

LightGBM (Light Gradient Boosting Machine): This is a powerful gradient boosting framework that has been successfully used in QSAR studies for drug discovery. For instance, a LightGBM model combined with a genetic algorithm for feature selection achieved high accuracy in classifying acetylcholinesterase inhibitors, demonstrating its potential for efficiently screening large compound libraries. heca-analitika.com

Support Vector Machines (SVM): SVM is another ML algorithm used in QSAR to create classification or regression models. It has been applied in the development of QSAR models for antimicrobial agents.

Probabilistic Neural Networks (PNN): PNNs are a type of neural network well-suited for classification problems in QSAR. nih.gov Unlike deterministic models, PNNs can generate probability distributions for outputs, making them effective for modeling the inherent variability in biological data. arxiv.orgarxiv.org They have been shown to have predictive power comparable to more traditional techniques but often require fewer input descriptors. nih.gov

Generalized Regression Neural Networks (GRNN): A close relative of PNN, the GRNN is applicable to continuous function mapping problems, such as predicting MIC values. nih.gov GRNNs provide a powerful neural network technique for QSAR and have been successfully used to predict properties like aqueous solubility for small organic molecules. nih.gov

These advanced machine learning techniques represent the cutting edge of computational drug design, offering robust methods to predict the biological activity of complex molecules like this compound and accelerate the discovery of new antimicrobial agents.

Utilization of Molecular Descriptors and Fingerprint Analysis in QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structures of compounds and their biological activities. researchgate.netfrontiersin.org For nitrofuran derivatives, including this compound, QSAR studies heavily rely on molecular descriptors and fingerprints to predict their antibacterial potency. acs.orgslideshare.net

Molecular descriptors are numerical values that characterize specific properties of a molecule. In the context of nitrofuran derivatives, various types of descriptors are employed to build robust QSAR models. These can be broadly categorized as:

Electronic Descriptors: These descriptors are crucial for nitrofurans, as their mechanism of action involves the reduction of the nitro group. nih.govacs.org Key electronic descriptors include the Hammett substituent constant (σ) and the cyclic voltametric reduction potential (E). acs.orgnih.gov Studies on 5-nitrofuran derivatives have shown that substituents influencing the electron density on the nitro group can significantly impact antibacterial activity. nih.govacs.org For instance, QSAR equations have revealed that electron-withdrawing groups can decrease activity, suggesting that while reduction is necessary, it may not be the rate-determining step for antibacterial action. nih.gov

Topological Descriptors: These are based on the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include Wiener index, Balaban index, and various connectivity indices. arxiv.org

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed electronic and geometric information. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polar surface area. arxiv.orgnih.gov These are particularly relevant for understanding the reactivity and interactions of nitrofurans at a sub-atomic level.

Molecular fingerprints are representations of molecular structure, typically as a binary string (a series of 0s and 1s), where each bit corresponds to the presence or absence of a specific structural feature or fragment. They are instrumental in similarity searching and developing machine learning-based QSAR models. For nitrofuran derivatives, fingerprints can capture the essential structural motifs required for antibacterial activity, such as the 5-nitrofuran core and various side-chain substitutions. nih.govnih.gov Different types of fingerprints, such as path-based, circular, and key-based, can be used to encode the molecular structure in different ways, influencing the performance of the resulting QSAR model.

The selection of appropriate descriptors and fingerprint types is a critical step in developing a predictive QSAR model. nih.gov For nitrofuran derivatives, a combination of electronic, topological, and quantum-chemical descriptors often yields the most robust models for predicting antibacterial activity against various strains, including Mycobacterium tuberculosis and other bacteria. slideshare.netnih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Analysis of Nitrofuran Derivatives

Descriptor TypeDescriptor ExampleSignificance for Nitrofuran Activity
ElectronicHammett constant (σ)Quantifies the electron-donating or withdrawing nature of substituents, affecting the reduction potential of the nitro group. acs.orgnih.gov
ElectronicCyclic Voltametric Reduction Potential (E)Directly measures the ease of reduction of the nitro group, a key step in the activation of nitrofuran antibiotics. acs.orgnih.gov
TopologicalWiener Index (W)Relates to the overall size and shape of the molecule, which can influence its transport and binding to target sites. arxiv.org
Quantum-ChemicalLUMO EnergyIndicates the ability of the molecule to accept an electron, which is central to the reductive activation of the nitro group. ekb.eg
PhysicochemicalLogPRepresents the lipophilicity of the compound, affecting its permeability across bacterial cell membranes. arxiv.org

Hyperparameter Optimization in Computational Predictive Models

The development of robust and predictive QSAR models, particularly those employing machine learning algorithms, necessitates a crucial step known as hyperparameter optimization. frontiersin.org Hyperparameters are parameters that are not learned from the data itself but are set prior to the training process. nih.gov For the computational models used to predict the activity of compounds like this compound, optimizing these hyperparameters is essential to maximize the model's performance and ensure its generalizability to new, untested compounds. nih.gov

In the context of QSAR for nitrofuran derivatives, various machine learning methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forests (RF). frontiersin.orgslideshare.net Each of these methods has a set of hyperparameters that need to be fine-tuned. For example, in a Random Forest model, the number of trees in the forest and the number of features considered at each split are key hyperparameters. frontiersin.org

The process of hyperparameter optimization involves searching for the combination of hyperparameter values that results in the best model performance, typically measured by metrics such as the coefficient of determination (R²) and the root mean square error (RMSE) on a validation set. Common techniques for hyperparameter optimization include:

Grid Search: This method involves defining a grid of hyperparameter values and training a model for each combination. While exhaustive, it can be computationally expensive.

Random Search: Instead of trying all possible combinations, random search samples a fixed number of combinations from the specified hyperparameter space. It is often more efficient than grid search.

Bayesian Optimization: This is a model-based approach where a probabilistic model is used to predict which hyperparameters are likely to yield the best results. This method can find optimal hyperparameters in fewer iterations than grid search or random search.

The importance of hyperparameter optimization is underscored by the potential for "overtuning," where a model performs exceptionally well on the validation set but poorly on unseen data. nih.gov Proper cross-validation techniques are employed during hyperparameter tuning to mitigate this risk and ensure the development of a truly predictive QSAR model for nitrofuran derivatives. frontiersin.org

Density Functional Theory (DFT) Applications for Electronic and Electrochemical Behavior

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com For nitrofuran antibiotics like this compound, DFT provides profound insights into their electronic and electrochemical properties, which are fundamental to their mechanism of action. nih.govnih.gov

The antibacterial activity of nitrofurans is contingent upon the enzymatic reduction of the 5-nitro group to reactive intermediates that can damage bacterial DNA and other macromolecules. nih.govmdpi.com DFT calculations are instrumental in elucidating this process by:

Determining Molecular Geometries: DFT can accurately predict the three-dimensional structure of nitrofuran derivatives, which is the starting point for all other computational analyses. mdpi.com

Calculating Electronic Properties: Key electronic parameters that govern the reactivity of these compounds can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For nitrofurans, a lower LUMO energy suggests a greater propensity to accept an electron, facilitating the crucial initial reduction step. nih.govmdpi.com

Modeling Redox Potentials: DFT can be used to compute the reduction potentials of nitrofuran derivatives, providing a theoretical measure that correlates with experimentally determined values from techniques like cyclic voltammetry. nih.gov This allows for the in-silico screening of novel derivatives for their potential to be activated by bacterial nitroreductases.

Analyzing Charge Distribution: DFT can map the electrostatic potential and atomic charges within the molecule. This helps in identifying the most reactive sites and understanding the nature of intermolecular interactions with biological targets. mdpi.com

Studies on nitrofuran compounds have utilized DFT to understand the relationship between their structure and pharmaceutically relevant properties like sublimation thermodynamics and solubility. nih.gov By providing a detailed picture of the electronic landscape of these molecules, DFT serves as a powerful tool in the rational design of new nitrofuran derivatives with enhanced antibacterial activity. nih.gov

Table 2: Key Parameters from DFT Analysis of Nitrofuran Derivatives

ParameterDescriptionRelevance to this compound's Activity
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron. ekb.egInfluences the molecule's reactivity and interaction with electron-accepting species.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. ekb.egA lower LUMO energy is generally associated with easier reduction of the nitro group, which is essential for antibacterial activity. nih.govmdpi.com
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. ekb.egA smaller gap suggests higher reactivity and lower kinetic stability.
Dipole MomentA measure of the overall polarity of the molecule. arxiv.orgAffects solubility and the ability to cross biological membranes, as well as interactions with polar residues in target proteins.
Electrostatic PotentialThe potential energy of a positive test charge at various points around the molecule.Reveals electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netajprd.com This method is extensively used to understand the interactions between nitrofuran derivatives and their bacterial target enzymes, providing a structural basis for their antibacterial activity. nih.govresearchgate.net

The primary mechanism of action for nitrofurans involves their activation by bacterial nitroreductases. nih.govmdpi.com Molecular docking studies have been crucial in visualizing how these compounds fit into the active sites of these enzymes. Key bacterial targets for nitrofuran docking studies include:

Nitroreductases (e.g., NfsA, NfsB): These enzymes are responsible for the reduction of the nitro group. Docking studies can reveal the specific amino acid residues that interact with the nitrofuran molecule, stabilizing its position for efficient electron transfer. nih.govresearchgate.netajprd.com

Other Potential Targets: Besides nitroreductases, docking can be used to explore other potential targets that may be inhibited by the activated form of the drug, such as enzymes involved in DNA, RNA, and protein synthesis. nih.gov

The results of a molecular docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. researchgate.netajprd.com The analysis of the docked pose reveals specific intermolecular interactions, such as:

Hydrogen Bonds: These are critical for the specific recognition and binding of the ligand.

Pi-Pi Stacking: Interactions between aromatic rings, which can be relevant for compounds containing furan and other aromatic moieties.

For instance, molecular docking of nitrofuran derivatives into the active site of E. coli nitroreductase has identified key interactions with amino acid residues like glutamic acid, arginine, and serine. researchgate.netajprd.com By understanding these ligand-target interactions at an atomic level, researchers can rationally design new this compound analogs with improved binding affinity and, consequently, enhanced antibacterial efficacy. nih.gov Induced-fit docking, which accounts for the flexibility of the protein upon ligand binding, can provide an even more accurate prediction of these interactions. nih.gov

Table 3: Common Interacting Residues in Molecular Docking of Nitrofuran Derivatives

Target ProteinInteracting Amino Acid Residue (Example)Type of InteractionPotential Role
E. coli Nitroreductase (1YLU)Arginine (ARG)Hydrogen BondAnchoring the ligand in the active site. researchgate.netajprd.com
E. coli Nitroreductase (1YLU)Glutamic Acid (GLU)Hydrogen BondPositioning the nitro group for reduction. researchgate.netajprd.com
S. aureus Azoreductase (AzoR)Tyrosine (TYR)Pi-Pi StackingStabilizing the furan ring.
M. tuberculosis Nitroreductase (Ddn)Serine (SER)Hydrogen BondInteraction with the side chain of the nitrofuran derivative. nih.gov

In Vitro Biological Activity Studies in Diverse Cell Line Models

Bacterial Cell Line Susceptibility Assessments (e.g., Escherichia coli, MRSA)

There is currently a lack of specific published research investigating the in vitro susceptibility of bacterial cell lines, including common gram-negative (Escherichia coli) and gram-positive (Methicillin-resistant Staphylococcus aureus, MRSA) strains, to Acetylfuratrizine. Standard antimicrobial susceptibility testing, such as broth microdilution or disk diffusion assays, would typically be employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against these organisms. nih.govresearchgate.netnih.gov Such studies are crucial for establishing a foundational understanding of a compound's potential antibacterial spectrum. However, at present, data tables and detailed findings regarding this compound's efficacy against E. coli and MRSA are not available in the public domain.

Fungal Cell Line Susceptibility Evaluations

Comprehensive studies on the in vitro susceptibility of pathogenic fungal cell lines to this compound have not been identified in the available scientific literature. Methodologies to evaluate antifungal activity typically involve determining the MIC against various fungal species, such as those from the Candida or Aspergillus genera, using standardized protocols. These assessments are fundamental to identifying potential antifungal agents. Without such studies, the activity profile of this compound against fungal pathogens remains uncharacterized.

Antiparasitic Activity Investigations in Protozoan Cell Models (e.g., Trypanosoma cruzi, Trypanosoma brucei)

Investigations into the antiparasitic properties of this compound against protozoan models like Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of African trypanosomiasis) are not documented in accessible research. nih.govnih.govnih.govnih.govmdpi.com Phenotypic screening against different life stages of these parasites (e.g., epimastigotes, trypomastigotes, and amastigotes for T. cruzi) is a standard approach to identify novel antiparasitic leads. nih.govresearchgate.net The efficacy of this compound in this therapeutic area is yet to be determined.

Mammalian Cell Line Applications for General Biological Response Profiling

The human cervical cancer cell line, HeLa, is a widely utilized model in cancer research for evaluating the cytotoxic effects of novel compounds. nih.govnih.gov However, specific studies detailing the cytotoxic or antiproliferative effects of this compound on HeLa cells are not currently available.

Furthermore, large-scale screening platforms like the PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) cell sets, which test compounds against hundreds of molecularly characterized cancer cell lines, provide a broad understanding of a drug's activity and potential biomarkers of response. theprismlab.orgtheprismlab.orgnih.govnih.govclue.io A review of publicly accessible PRISM data does not indicate that this compound has been included in these large-scale screens. Therefore, no data on its activity across diverse cancer cell line panels is available.

The assessment of a compound's ability to cross biological membranes is a critical step in drug development. In vitro models such as Caco-2 (human colorectal adenocarcinoma), MDCK (Madin-Darby Canine Kidney), and Calu-3 (human bronchial epithelium) cell lines are the gold standard for predicting intestinal, renal, and pulmonary permeability, respectively. nih.govresearchgate.netcreative-bioarray.comadmescope.comnih.govnih.govnih.govnih.govmdpi.comresearchgate.netnih.govyoutube.com These assays measure the apparent permeability coefficient (Papp) and can identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). There is no published data from studies using Caco-2, MDCK, or Calu-3 cell systems to characterize the permeability and transport mechanisms of this compound.

Table 1: Representative In Vitro Permeability Cell Models

Cell LineOriginTypical ApplicationKey Features
Caco-2 Human Colorectal AdenocarcinomaIntestinal absorption and effluxForms polarized monolayer with tight junctions; expresses various transporters. nih.gov
MDCK Madin-Darby Canine KidneyGeneral permeability and efflux (especially when transfected with specific transporters like MDR1). admescope.comnih.govForms tight, polarized monolayers; grows faster than Caco-2 cells. admescope.com
Calu-3 Human Bronchial EpitheliumPulmonary absorption and transportForms tight junctions and mimics the airway epithelial barrier. researchgate.netnih.gov

This table describes the general use of these cell lines; no specific data for this compound is available.

The generation of intracellular reactive oxygen species (ROS) can be an important mechanism of action for some therapeutic compounds, leading to cellular stress and apoptosis. nih.govmdpi.commdpi.com Standard assays to measure ROS production utilize fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA). nih.govnih.gov A search of the scientific literature did not yield any studies that have investigated whether this compound induces the generation of intracellular ROS in any cell line model.

Apoptosis and Cell Proliferation Studies in Target Cell Lines

Specific research detailing the induction of apoptosis or the inhibition of cell proliferation by this compound in particular cell line models is not available in the public scientific literature. The historical context that this compound was withdrawn from the market due to potential carcinogenicity suggests a relationship with cellular proliferation, but detailed mechanistic studies are not accessible. worldscientific.com

A Japanese study from 1977 is titled "MUTAGENICITY OF ANTIMICROBIAL MEDICINE CONTAINING this compound," which points towards research into its effects on cellular processes and DNA. jst.go.jp However, the full details of this study regarding specific apoptosis and proliferation assays are not available in the reviewed sources. General studies on other nitrofuran derivatives have shown that they can be involved in cellular signaling pathways related to apoptosis. For example, certain nitrofuran compounds have been identified as inhibitors of the STING signaling pathway, which can influence apoptosis. dovepress.com

Table 2: Apoptosis and Cell Proliferation Studies of this compound

Assay Type Cell Line Key Findings (e.g., IC50, Apoptotic Rate)
Cell Proliferation Not Available No specific data found.
Apoptosis Induction Not Available No specific data found.
Cell Cycle Arrest Not Available No specific data found.

Advanced Analytical Methodologies for Acetylfuratrizine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating Acetylfuratrizine from its metabolites and other components present in a sample matrix before detection and quantification. scielo.brfuturelearn.comnih.gov

High Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of nitrofurans and their metabolites due to its versatility and ability to handle a variety of sample types. jfda-online.comscielo.brnih.govinsights.bionih.govscielo.br Reversed-phase HPLC is commonly employed, often coupled with UV or mass spectrometric detection. insights.bionih.gov Sample preparation for HPLC analysis of nitrofuran metabolites in food and biological samples typically involves steps such as acid hydrolysis to release protein-bound metabolites, followed by derivatization (e.g., with 2-nitrobenzaldehyde) and extraction using organic solvents like ethyl acetate. jfda-online.comvliz.bescielo.br Quantitative determination is often performed using techniques like multiple reaction monitoring (MRM) in conjunction with mass spectrometry. scielo.br

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile or semi-volatile compounds. While less commonly applied directly to intact nitrofuran metabolites compared to HPLC, GC, particularly when coupled with mass spectrometry (GC-MS), can be used for the analysis of certain derivatives or breakdown products. sysrevpharm.orgfuturelearn.comnih.govnih.gov Sample preparation for GC analysis may involve extraction and potentially derivatization to increase volatility and thermal stability. futurelearn.comchromforum.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple and relatively inexpensive chromatographic technique that can be used for the qualitative screening and separation of compounds based on their polarity. futurelearn.comnih.govstevens.eduyoutube.comyoutube.com TLC can be used to separate this compound and potentially its metabolites, with visualization achieved using UV light or staining reagents. youtube.comyoutube.com While not typically used for precise quantification in regulatory analysis, TLC can be a useful preliminary technique.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is an analytical technique that separates ions based on their electrophoretic mobility. sysrevpharm.org CE coupled with mass spectrometry (CE-MS) has emerged as a valuable tool in metabolomics and can be applied to the analysis of a range of metabolites. sysrevpharm.orgnih.gov While specific applications for this compound and its metabolites were not detailed in the search results, CE offers advantages in terms of separation efficiency and minimal sample requirements, making it a potential method for analyzing polar or charged metabolites.

Spectroscopic Techniques for Structural Characterization and Detection

Spectroscopic techniques provide valuable information for the identification and structural characterization of this compound and its metabolites, as well as for their detection. sysrevpharm.orgresearchgate.net

Mass Spectrometry (MS)

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. sysrevpharm.orgfuturelearn.comnih.govkhanacademy.orgnih.govwikipedia.orgthermofisher.com When coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), it becomes a highly sensitive and selective method for the detection, identification, and quantification of this compound and its metabolites in complex matrices. jfda-online.comvliz.bescielo.brsysrevpharm.orgfuturelearn.comnih.govnih.govnih.govacs.orgnih.gov Tandem mass spectrometry (MS/MS) is frequently used for confirmatory analysis, providing characteristic fragmentation patterns that aid in unambiguous identification. jfda-online.comvliz.bescielo.brthermofisher.comacs.org Different ionization techniques, such as electrospray ionization (ESI), are commonly used for the analysis of polar compounds like nitrofuran metabolites. jfda-online.comvliz.be

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely employed for the structural elucidation and identification of organic molecules. uni.lu It provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. The principle relies on the interaction of the magnetic moments of atomic nuclei (such as ¹H and ¹³C) with an external magnetic field. uni.lu When subjected to radiofrequency pulses, these nuclei absorb and re-emit energy at specific frequencies, which are recorded as an NMR spectrum. The chemical shift, splitting patterns, and integration of signals in an NMR spectrum provide valuable data for determining the number and type of atoms, their connectivity, and their spatial arrangement.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups present within a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds, such as stretching and bending. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique molecular fingerprint. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). This technique is based on the principle that molecules containing chromophores (groups with delocalized electrons) can absorb UV or visible light, promoting electrons to higher energy states. The amount of light absorbed is proportional to the concentration of the analyte in the sample, as described by the Lambert-Beer law.

Advanced Microscopic Techniques for Material Analysis

Advanced microscopic techniques, such as Atomic Force Microscopy (AFM) and Scanning Probe Microscopy (SPM), are primarily used for imaging and analyzing the surface topography and properties of materials at the nanoscale. Their application in the direct chemical identification or quantification of dissolved chemical compounds like this compound or its metabolites in solution or biological matrices is not a typical use case.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that produces high-resolution images of a sample surface by scanning a sharp tip attached to a cantilever across the surface. The force between the tip and the sample surface causes the cantilever to deflect, and this deflection is measured to create a topographical map of the surface. AFM can provide detailed information about surface morphology, roughness, and mechanical properties at the nanoscale.

While AFM is a powerful tool for material characterization, its primary application lies in surface analysis rather than the molecular identification or quantification of dissolved chemical species. Specific applications of AFM for the analysis of this compound or its metabolites were not found in the consulted literature.

Scanning Probe Microscopy (SPM)

Scanning Probe Microscopy (SPM) is a family of microscopic techniques that form images of surfaces using a physical probe that scans the specimen. This family includes techniques like AFM, Scanning Tunneling Microscopy (STM), and others. SPM techniques are capable of imaging surfaces at very high resolution, down to the atomic level in some cases. They are used to study surface topography, electrical properties, magnetic properties, and other characteristics of materials.

Similar to AFM, SPM techniques are primarily focused on surface analysis and are not typically used for the direct chemical identification or quantification of chemical compounds or their metabolites in solution or biological samples. Specific applications of SPM for the analysis of this compound or its metabolites were not found in the consulted literature.

Bioanalytical Assays and Immunological Techniques (e.g., ELISA)

Bioanalytical assays and immunological techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection and quantification of specific analytes in complex biological matrices. These techniques often rely on the specific binding of antibodies to their target antigens.

ELISA is a plate-based assay commonly used for detecting and quantifying peptides, proteins, antibodies, and other molecules. It utilizes an enzyme-linked antibody that reacts with a substrate to produce a detectable signal, often a color change. Different ELISA formats exist, including direct, indirect, sandwich, and competitive ELISA.

Data Tables

Based on the available search results, specific quantitative data or detailed spectral data tables for this compound or its metabolites using the outlined advanced analytical methodologies were not found. Therefore, no data tables can be generated in this section.

Detailed Research Findings

While the search results provided general information about the principles and applications of the analytical techniques listed in the outline, detailed research findings specifically on the analysis of this compound and its metabolites using these methods were not available. The information found primarily discussed the general use of these techniques for analyzing organic compounds and metabolites or focused on the analysis of other nitrofuran compounds and their metabolites using methods like LC-MS/MS and, in some cases, ELISA for specific metabolites.

Sample Preparation and Extraction Methods (e.g., Liquid-Liquid Extraction, Supercritical Fluid Extraction, Solid Phase Extraction)

Sample preparation typically involves a series of steps to transform a sample into a form suitable for analysis. This can include sampling, sample division, drying or embrittlement for solid samples, size reduction and homogenization, cleanup to remove interfering substances, extraction of analytes from the matrix, and often concentration of the extracted analytes uni.lu. The exact process is highly dependent on the sample type and the analytes of interest uni.lu.

Extraction techniques are fundamental tools for isolating target analytes from a sample matrix nih.gov. The choice of extraction method and solvent is crucial and depends on the nature of the analytes and the matrix uni.lu. Common techniques employed in analytical methodologies include Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), among others uni.lunih.gov.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE), also known as solvent extraction or partitioning, is a widely used technique based on the differential solubilities of compounds between two immiscible liquids, typically an organic solvent and an aqueous phase. This method is effective for separating compounds based on their polarity, with non-polar compounds tending to partition into the organic phase and polar compounds remaining in the aqueous phase. LLE is a straightforward and versatile technique, requiring basic equipment like a separatory funnel. It is valuable for sample cleanup and enrichment, particularly when dealing with complex matrices. While effective, traditional LLE can be time-consuming and may require large volumes of solvent. Modern variations like liquid-liquid microextraction (LLME) have been developed to reduce solvent consumption.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a powerful and versatile sample preparation technique that utilizes a solid adsorbent material (stationary phase) to selectively retain or exclude target compounds from a liquid sample based on their physical and chemical properties. The process exploits various intermolecular interactions between the analytes and the sorbent, including van der Waals forces, hydrogen bonding, dipole-dipole interactions, and ionic interactions. SPE is commonly used for isolating, purifying, and concentrating specific analytes from complex mixtures prior to chromatographic analysis. The general procedure involves loading the sample onto the SPE phase, washing away undesired components, and then eluting the desired analytes with a suitable solvent. SPE offers advantages such as reduced solvent usage compared to LLE and the ability to achieve highly selective separations by careful selection of the sorbent material and optimization of extraction conditions. Different types of SPE sorbents exist, including silica-based, polymeric resins, carbon-based materials, and ion exchange resins, allowing for various extraction mechanisms.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a highly selective technique that employs a substance above its critical temperature and pressure – a supercritical fluid – as the extraction solvent. Supercritical fluids exhibit properties of both liquids (solvating power) and gases (high diffusivity, low viscosity). Carbon dioxide (CO2) is the most commonly used supercritical fluid, often modified with co-solvents like ethanol (B145695) or methanol (B129727) to adjust its solvating power and selectivity. SFE allows for selective extraction by manipulating the pressure and temperature of the supercritical fluid. This technique is considered a greener alternative to traditional solvent extraction methods as it typically uses less or no organic solvent and avoids solvent residues in the final extract. SFE has found applications in various fields, including the isolation of high-value compounds from natural sources and sample preparation for analytical purposes. The process involves pumping the fluid to supercritical conditions, passing it through the sample matrix to dissolve the analytes, and then reducing the pressure to precipitate the extracted material for collection.

While these extraction techniques are broadly applicable in analytical chemistry for isolating a wide range of compounds from diverse matrices, specific research detailing their optimization and performance for the extraction of this compound and its metabolites would be necessary to provide detailed findings and data tables relevant to this particular compound.

Q & A

Q. How can researchers address gaps in this compound’s long-term toxicity profile?

  • Methodological Answer : Conduct chronic toxicity studies in multiple species, monitoring hematological, biochemical, and histopathological endpoints. Compare results with acute toxicity data to identify cumulative effects. Use OECD guidelines for protocol standardization and publish raw datasets for regulatory review .

Guidance for Data Presentation and Publication

  • Tables/Figures : Ensure self-explanatory titles, footnotes for abbreviations, and raw data in supplementary files. Use Roman numerals for table numbering and avoid duplicating text in figures .
  • Abstracts : Structure abstracts with BACKGROUND , OBJECTIVES , METHODS , RESULTS , and CONCLUSIONS . Include keywords for searchability and avoid referencing figures/tables .
  • Ethical Reporting : Disclose conflicts of interest, obtain permissions for reused data, and adhere to ARRIVE or MIAME guidelines for preclinical/omics studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.